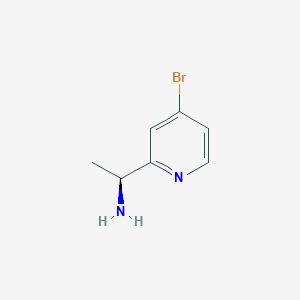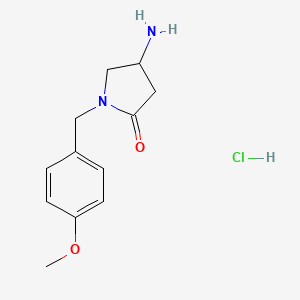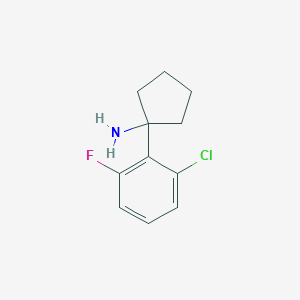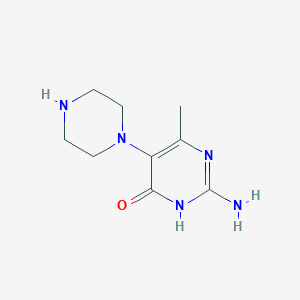
(S)-1-(4-bromopyridin-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(4-bromopyridin-2-yl)ethan-1-amine is an organic compound that features a bromine atom attached to a pyridine ring, with an amine group attached to an ethan-1-amine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromopyridin-2-yl)ethan-1-amine typically involves the bromination of a pyridine derivative followed by the introduction of an amine group. One common method involves the bromination of 2-ethylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-2-ethylpyridine. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to produce (1S)-1-(4-bromopyridin-2-yl)ethan-1-amine.
Industrial Production Methods
In an industrial setting, the production of (1S)-1-(4-bromopyridin-2-yl)ethan-1-amine may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.
化学反応の分析
Types of Reactions
(1S)-1-(4-bromopyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Reduced forms such as 2-ethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(1S)-1-(4-bromopyridin-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor to drugs targeting neurological and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1S)-1-(4-bromopyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
(1S)-1-(4-chloropyridin-2-yl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(1S)-1-(4-fluoropyridin-2-yl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
(1S)-1-(4-iodopyridin-2-yl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
(1S)-1-(4-bromopyridin-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is larger and more polarizable than chlorine and fluorine, leading to different interaction profiles and reactivity patterns. This makes (1S)-1-(4-bromopyridin-2-yl)ethan-1-amine particularly useful in applications where these unique properties are advantageous.
特性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC名 |
(1S)-1-(4-bromopyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m0/s1 |
InChIキー |
YHLYGLVEIPFADW-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=NC=CC(=C1)Br)N |
正規SMILES |
CC(C1=NC=CC(=C1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730188.png)
![1-(difluoromethyl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11730189.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730197.png)

![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11730212.png)
![1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B11730221.png)



![7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one](/img/structure/B11730237.png)
![2-amino-5-(aminomethyl)-3H,4H,4aH-pyrrolo[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B11730249.png)

![(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2,5-dimethylphenoxy)acetate](/img/structure/B11730261.png)

